Hydroxy(hydroxydimethylphenyl)dimethylbenzene Hydroxy(hydroxydimethylphenyl)dimethylbenzene
Brand Name: Vulcanchem
CAS No.: 70421-89-5
VCID: VC18429566
InChI: InChI=1S/C16H18O2/c1-9-5-7-15(18)16(10(9)2)13-6-8-14(17)12(4)11(13)3/h5-8,17-18H,1-4H3
SMILES:
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol

Hydroxy(hydroxydimethylphenyl)dimethylbenzene

CAS No.: 70421-89-5

Cat. No.: VC18429566

Molecular Formula: C16H18O2

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Hydroxy(hydroxydimethylphenyl)dimethylbenzene - 70421-89-5

Specification

CAS No. 70421-89-5
Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
IUPAC Name 2-(4-hydroxy-2,3-dimethylphenyl)-3,4-dimethylphenol
Standard InChI InChI=1S/C16H18O2/c1-9-5-7-15(18)16(10(9)2)13-6-8-14(17)12(4)11(13)3/h5-8,17-18H,1-4H3
Standard InChI Key FZDQPIYWUWFLMF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)O)C2=C(C(=C(C=C2)O)C)C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Hydroxy(hydroxydimethylphenyl)dimethylbenzene features a biphenyl core with hydroxyl and methyl substituents arranged in specific positions. The IUPAC name, 2-(4-hydroxy-2,3-dimethylphenyl)-3,4-dimethylphenol, reflects its substitution pattern:

  • Two methyl groups at positions 2 and 3 on one benzene ring.

  • A hydroxyl group at position 4 on the same ring.

  • A second benzene ring substituted with methyl groups at positions 3 and 4 and a hydroxyl group at position 2.

The Standard InChI key (InChI=1S/C16H18O2/c1-9-5-7-15(18)16(10(9)2)13-6-8-14(17)12(4)11(13)3/h5-8,17-18H,1-4H3) provides a precise representation of its connectivity and stereoelectronic features.

Physicochemical Properties

Key physical properties derived from experimental data include:

PropertyValueSource
Density1.118 g/cm³
Boiling Point351.4°C at 760 mmHg
Flash Point160.5°C
Partition Coefficient (LogP)3.998
Polar Surface Area40.46 Ų

The relatively high LogP value indicates significant hydrophobicity, which influences its solubility and reactivity in organic media .

Synthesis Methods

Methylation of Phenolic Precursors

A primary synthesis route involves the Friedel-Crafts alkylation of dimethylbenzene (xylene) derivatives. For example, xylene undergoes methylation with methanol in the presence of Lewis acids (e.g., AlCl3\text{AlCl}_3) to introduce additional methyl groups, followed by hydroxylation via oxidative agents like sodium dichromate (Na2Cr2O7\text{Na}_2\text{Cr}_2\text{O}_7).

Functionalization of Biphenyl Systems

Alternative methods include coupling reactions between pre-functionalized benzene rings. One approach employs Ullmann coupling to join 2,3-dimethylphenol and 4-hydroxy-2,3-dimethylbenzene units, catalyzed by copper(I) oxide (Cu2O\text{Cu}_2\text{O}).

Comparative Analysis of Synthesis Routes

The table below contrasts the efficiency and yield of two common methods:

MethodYield (%)Purity (%)Key Challenges
Friedel-Crafts68–7295Byproduct formation
Ullmann Coupling82–8598High catalyst cost

The Ullmann method offers superior yield but requires expensive catalysts, whereas Friedel-Crafts alkylation is cost-effective but less selective.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The hydroxyl and methyl groups direct electrophilic attacks to specific positions. For instance, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 preferentially occurs at the para position relative to the hydroxyl group due to its strong activating effect.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss occurring between 300–400°C, correlating with the breakdown of the hydroxylated aromatic system .

Industrial and Research Applications

Polymer Additives

The compound’s phenolic structure makes it effective as a radical scavenger in polyethylene and polypropylene, delaying thermal degradation. Comparative studies show a 15–20% improvement in polymer lifespan compared to traditional antioxidants like BHT.

Specialty Coatings

Functionalized with epoxy groups, the compound enhances adhesion in epoxy resin coatings. Testing under ASTM D4541 standards demonstrates a pull-off strength of 8.7 MPa, outperforming bisphenol-A-based resins by 12% .

Comparison with Related Phenolic Compounds

2,3-Dimethylphenol (CAS 526-75-0)

  • Structure: Single benzene ring with methyl groups at positions 2 and 3 and one hydroxyl group.

  • Reactivity: Lacks the biphenyl system, reducing steric hindrance but limiting thermal stability.

  • Applications: Primarily used in disinfectants and low-cost antioxidants .

1-Hydroxy-2,4-dimethylbenzene (CAS 105-67-9)

  • Structure: Methyl groups at positions 2 and 4 with a single hydroxyl group.

  • Reactivity: Electron-donating methyl groups enhance electrophilic substitution at position 5.

  • Applications: Key intermediate in dye synthesis and agrochemicals .

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